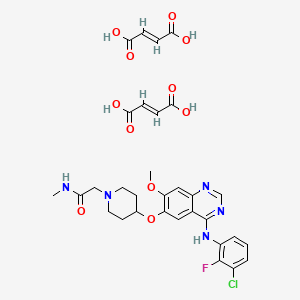

Sapitinib difumurate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

1196531-39-1 |

|---|---|

Molecular Formula |

C31H33ClFN5O11 |

Molecular Weight |

706.1 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;2-[4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]-N-methylacetamide |

InChI |

InChI=1S/C23H25ClFN5O3.2C4H4O4/c1-26-21(31)12-30-8-6-14(7-9-30)33-20-10-15-18(11-19(20)32-2)27-13-28-23(15)29-17-5-3-4-16(24)22(17)25;2*5-3(6)1-2-4(7)8/h3-5,10-11,13-14H,6-9,12H2,1-2H3,(H,26,31)(H,27,28,29);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |

InChI Key |

LSXKPHWAKWZIKV-LVEZLNDCSA-N |

Isomeric SMILES |

CNC(=O)CN1CCC(CC1)OC2=C(C=C3N=CN=C(C3=C2)NC4=C(C(=CC=C4)Cl)F)OC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CNC(=O)CN1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Target Profile of Sapitinib Difumarate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapitinib (AZD8931) is a potent, orally bioavailable, and reversible small-molecule inhibitor of the epidermal growth factor receptor (EGFR, ErbB1), HER2 (ErbB2), and HER3 (ErbB3) tyrosine kinases.[1][2] By equipotently targeting these three key members of the ErbB family, Sapitinib effectively blocks their signaling pathways, which are frequently dysregulated in various human cancers and are crucial drivers of tumor cell proliferation and survival.[3][4] This technical guide provides a comprehensive overview of the target profile of Sapitinib difumarate, including its inhibitory activity, effects on cellular signaling, and preclinical efficacy. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Core Target Profile and Inhibitory Activity

Sapitinib is an ATP-competitive inhibitor that demonstrates equipotent inhibition of EGFR, HER2, and HER3 phosphorylation.[3] The inhibitory activity of Sapitinib has been quantified in both cell-free and cell-based assays, with IC50 values in the low nanomolar range, indicating its high potency.

Table 1: In Vitro Inhibitory Activity of Sapitinib

| Target | Assay Type | IC50 (nM) |

| EGFR (ErbB1) | Cell-based autophosphorylation | 4[3] |

| HER2 (ErbB2) | Cell-based autophosphorylation | 3[3] |

| HER3 (ErbB3) | Cell-based autophosphorylation | 4[3] |

Mechanism of Action and Cellular Effects

Sapitinib exerts its anti-cancer effects by inhibiting the phosphorylation of EGFR, HER2, and HER3, thereby blocking the activation of downstream signaling pathways critical for tumor growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[3]

Signaling Pathway Inhibition

The ErbB signaling network is a complex system involving homo- and heterodimerization of the four family members upon ligand binding. This leads to the activation of their intracellular tyrosine kinase domains and subsequent autophosphorylation, creating docking sites for downstream signaling molecules. Sapitinib's simultaneous inhibition of EGFR, HER2, and HER3 disrupts this entire signaling cascade.

In Vitro Cellular Proliferation

Sapitinib has demonstrated potent anti-proliferative activity across a range of human cancer cell lines with varying levels of ErbB receptor expression.

Table 2: Anti-proliferative Activity of Sapitinib in Human Cancer Cell Lines

| Cell Line | Cancer Type | Key ErbB Status | GI50 (nM) |

| BT474c | Breast | HER2 amplified | Potent Inhibition |

| Calu-3 | NSCLC | HER2 amplified | Potent Inhibition |

| LoVo | Colorectal | EGFR dependent | Potent Inhibition |

| FaDu | SCCHN | EGFR/HER2 dependent | Potent Inhibition |

| PC-9 | NSCLC | EGFR mutant | Potent Inhibition |

| SUM149 | Inflammatory Breast | HER2 non-amplified | Inhibition at 0.01-1 µM |

| FC-IBC-02 | Inflammatory Breast | HER2 non-amplified | Inhibition at 0.01-1 µM |

GI50: 50% growth inhibition concentration. Data compiled from multiple sources.[3]

Preclinical In Vivo Efficacy

The anti-tumor activity of Sapitinib has been evaluated in various human tumor xenograft models in immunocompromised mice. Oral administration of Sapitinib resulted in significant tumor growth inhibition.

Table 3: In Vivo Anti-tumor Activity of Sapitinib in Xenograft Models

| Xenograft Model | Cancer Type | Dosing | Outcome |

| BT474c | Breast | 6.25-50 mg/kg, p.o. | Significant tumor growth inhibition |

| Calu-3 | NSCLC | 6.25-50 mg/kg, p.o. | Significant tumor growth inhibition |

| LoVo | Colorectal | 6.25-50 mg/kg, p.o. | Significant tumor growth inhibition |

| FaDu | SCCHN | 6.25-50 mg/kg, p.o. | Significant tumor growth inhibition |

| PC-9 | NSCLC | 6.25-50 mg/kg, p.o. | Significant tumor growth inhibition |

| SUM149 | Inflammatory Breast | 25 mg/kg, p.o. | Significant tumor growth inhibition |

| FC-IBC-02 | Inflammatory Breast | 25 mg/kg, p.o. | Significant tumor growth inhibition |

p.o.: per os (by mouth). Data compiled from multiple sources.[3]

Experimental Protocols

ErbB Kinase Inhibition Assay (ELISA-based)

This protocol describes a cell-free enzyme-linked immunosorbent assay (ELISA) to determine the in vitro inhibitory activity of Sapitinib against EGFR and HER2 kinases.

Materials:

-

Recombinant human EGFR and HER2 intracellular kinase domains (expressed in a baculovirus/Sf21 system)[5]

-

Biotinylated peptide substrate (e.g., Biotin-FLT3 (Tyr589) peptide)[6]

-

ATP

-

Sapitinib difumarate

-

96-well microplates

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[7]

-

Wash buffer (e.g., TBST)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Phospho-tyrosine specific primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Coat a 96-well microplate with the biotinylated peptide substrate and incubate overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with blocking buffer for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Prepare a reaction mixture containing the kinase, ATP (at Km concentration, e.g., 2 µM for EGFR, 0.4 µM for HER2), and varying concentrations of Sapitinib in kinase buffer.[5]

-

Add the reaction mixture to the wells and incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for phosphorylation.

-

Wash the plate three times with wash buffer.

-

Add the phospho-tyrosine specific primary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add TMB substrate and incubate in the dark until color develops.

-

Add stop solution to quench the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of Sapitinib concentration.

Cell Proliferation Assay (MTS-based)

This protocol outlines the use of a colorimetric MTS assay to determine the effect of Sapitinib on the proliferation of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., BT474c, Calu-3, LoVo, FaDu, PC-9)

-

Complete cell culture medium

-

Sapitinib difumarate

-

96-well cell culture plates

-

MTS reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Sapitinib (e.g., 0.001-10 µM) in complete culture medium.[5] Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 96 hours at 37°C in a humidified 5% CO2 incubator.[5]

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.[5]

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.

Human Tumor Xenograft Model

This protocol describes the establishment of subcutaneous human tumor xenografts in immunocompromised mice and the evaluation of Sapitinib's anti-tumor efficacy.

References

- 1. championsoncology.com [championsoncology.com]

- 2. adooq.com [adooq.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sapitinib: reactive intermediates and bioactivation pathways characterized by LC-MS/MS - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. selleckchem.com [selleckchem.com]

- 6. HTScan® HER2/ErbB2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 7. promega.com [promega.com]

An In-depth Technical Guide to the Discovery and Synthesis of Sapitinib Difumarate

Introduction: Sapitinib (AZD8931) is a potent, reversible, and ATP-competitive inhibitor of the ErbB family of receptor tyrosine kinases.[1][2] Developed by AstraZeneca, it uniquely demonstrates equipotent inhibition across the epidermal growth factor receptor (EGFR, ErbB1), HER2 (ErbB2), and HER3 (ErbB3), distinguishing it from more selective agents.[3][4] Deregulation of ErbB signaling is a well-established driver of tumor proliferation, survival, and metastasis in numerous cancers.[3] By simultaneously blocking signaling from these key receptors, Sapitinib was designed to offer a more comprehensive therapeutic strategy, particularly in cancers where multiple ErbB receptors are implicated.[3][4]

This technical guide provides a detailed overview of the discovery, mechanism of action, synthesis, and preclinical evaluation of Sapitinib for an audience of researchers and drug development professionals.

Discovery and Rationale

The discovery of Sapitinib stemmed from a lead optimization program aimed at identifying a pan-ErbB inhibitor. The goal was to develop a compound that could simultaneously block signaling from EGFR, HER2, and HER3, a feature considered potentially beneficial in overcoming resistance and addressing a broader range of tumors than selective EGFR or HER2 inhibitors.[3] The optimization of a lead compound (compound 1) led to the identification of Sapitinib (also referred to as compound 2 or AZD8931).[3]

Docking studies using a model of the HER2 kinase domain were instrumental in rationalizing the structure-activity relationships. These studies suggested that the methyl acetamide side chain present in Sapitinib was key to its increased HER2 activity.[3] The resulting compound, Sapitinib, not only demonstrated equipotent, reversible inhibition of all three key ErbB receptors but also exhibited favorable pharmacokinetic properties in preclinical species, positioning it for further development.[3]

Mechanism of Action

Sapitinib functions as a reversible, ATP-competitive inhibitor of the intracellular kinase domains of EGFR, ErbB2, and ErbB3.[2][5] The ErbB receptor family, upon activation by ligands (for EGFR, ErbB3, and ErbB4) or through heterodimerization, forms homo- and heterodimers. This dimerization stimulates the intracellular tyrosine kinase domain, leading to autophosphorylation and the activation of downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways.[6] These pathways are critical for cell proliferation, survival, and angiogenesis.[1][6]

By binding to the ATP-binding pocket of the kinase domain, Sapitinib blocks the phosphorylation and subsequent activation of these receptors, effectively shutting down the downstream signaling and inhibiting tumor cell growth and survival.[1] Its equipotent nature ensures that signaling through EGFR-EGFR homodimers, ErbB2-containing heterodimers (e.g., ErbB2-ErbB3), and other combinations is simultaneously suppressed.[3][7]

Chemical Synthesis

A multi-kilogram scale synthesis for Sapitinib (AZD8931) has been developed, featuring a Dimroth rearrangement to construct the core aminoquinazoline structure. The overall yield for this process was reported as 41%.[8] The key steps are outlined below.

Detailed Synthesis Steps (based on Goundry et al., 2017): [8]

-

Formation of the Quinazoline Precursor: The synthesis begins with the reaction of starting materials to form an intermediate, which is then processed to create the core quinazoline structure.

-

Nitration: A crucial step involves the nitration of an intermediate (E). This reaction required careful control, as using more than 1.2 equivalents of nitric acid led to a thermally unstable mixture, while less than 1.0 equivalent resulted in a slow conversion. The optimized conditions yielded the desired product (F) in 67% yield.[8]

-

Reduction: The nitro group of intermediate F is then reduced to an amine (G) using catalytic hydrogenation (H2 gas over a Platinum/Vanadium on carbon catalyst). This step achieved a 78% yield.[8]

-

Dimroth Rearrangement: The key aminoquinazoline core is constructed via a Dimroth rearrangement. Intermediate G is reacted with another component (H) in a 2-MeTHF-AcOH solvent system at 90°C, yielding the rearranged product in 84% yield.[8]

-

Final Assembly: The final steps involve coupling the quinazoline core with the side chain to yield the final Sapitinib molecule.[8]

Quantitative Preclinical Data

The biological activity of Sapitinib has been extensively characterized through various in vitro and in vivo assays.

Table 1: In Vitro Inhibitory Activity This table summarizes the half-maximal inhibitory concentrations (IC50) of Sapitinib against its primary targets in both enzymatic and cellular assays.

| Target | Assay Type | IC50 (nM) | Reference(s) |

| EGFR | Cell-free (Kinase) | 4 | [2] |

| ErbB2 | Cell-free (Kinase) | 3 | [2] |

| EGFR | Cellular (KB cells) | 4 | [5] |

| ErbB2 | Cellular (MCF-7 cells) | 3 | [5] |

| ErbB3 | Cellular (MCF-7 cells) | 4 | [5][9] |

Table 2: Cellular Antiproliferative Activity This table shows the half-maximal growth inhibition (GI50) against a panel of human tumor cell lines.

| Cell Line | Cancer Type | GI50 (nM) | Reference(s) |

| PC-9 | NSCLC (EGFR mutation) | 0.1 | [2] |

| NCI-H437 | NSCLC | >10,000 | [2] |

| BT474c | Breast | - | [7] |

| Calu-3 | NSCLC | - | [7] |

| LoVo | Colorectal | - | [7] |

| FaDu | SCCHN | - | [7] |

Table 3: Preclinical Pharmacokinetic Parameters Sapitinib demonstrated favorable oral pharmacokinetics across multiple preclinical species.

| Species | Parameter | Value | Reference(s) |

| Rat | Bioavailability | Good | [5] |

| Dog | Bioavailability | Good | [5] |

| Human | Hepatocyte Turnover (Clint) | < 4.5 µL/min/10⁶ cells | [5] |

| Mouse | Tumor Growth Inhibition (LoVo Xenograft) | Potent at 100 mg/kg (oral, daily) | [5] |

Key Experimental Protocols

1. Isolated Kinase Assays (ELISA-based)

-

Objective: To determine the inhibitory activity of Sapitinib against the isolated kinase domains of EGFR and ErbB2.

-

Methodology:

-

The intracellular kinase domains of human EGFR and ErbB2 are cloned and expressed in a baculovirus/Sf21 system.[7]

-

The purified kinase domains are incubated in reaction plates with a substrate (e.g., a synthetic peptide).

-

Sapitinib, at various concentrations, is added to the wells.

-

The kinase reaction is initiated by the addition of ATP at its Km concentration (e.g., 2 µM for EGFR, 0.4 µM for ErbB2).[2]

-

After incubation, the level of substrate phosphorylation is quantified using an ELISA-based method with a phosphorylation-specific antibody.

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

2. Cellular Phosphorylation Assays

-

Objective: To measure the inhibition of ligand-stimulated receptor phosphorylation in intact cells.

-

Methodology (Example: HER3 phosphorylation in MCF-7 cells):

-

MCF-7 cells are cultured to sub-confluence in appropriate media.

-

Cells are serum-starved to reduce basal receptor activity.

-

Cells are pre-incubated with varying concentrations of Sapitinib for a defined period (e.g., 1-2 hours).

-

Receptor phosphorylation is stimulated by adding a specific ligand (e.g., heregulin for HER3).[5]

-

After a short incubation (e.g., 10-15 minutes), cells are lysed.

-

The levels of phosphorylated HER3 (p-HER3) and total HER3 are determined by Western blot or ELISA.

-

IC50 values are determined by quantifying the reduction in the p-HER3 signal relative to the total HER3 signal across the range of Sapitinib concentrations.

-

3. Antiproliferative MTS Assay

-

Objective: To determine the effect of Sapitinib on the proliferation of tumor cell lines.

-

Methodology:

-

Tumor cells (e.g., PC-9, FaDu) are seeded into 96-well plates and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing a range of Sapitinib concentrations (e.g., 0.001 to 10 µM).[2]

-

Cells are incubated for a prolonged period (e.g., 96 hours).[2]

-

At the end of the incubation, MTS colorimetric assay reagent is added to each well.

-

After a final incubation (e.g., 4 hours), the absorbance at 490 nm is measured using a spectrophotometer.

-

The absorbance, which is proportional to the number of viable cells, is used to calculate the GI50 value.

-

4. In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of Sapitinib in a living system.

-

Methodology:

-

Human tumor cells (e.g., LoVo, BT474c) are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[2][7]

-

Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).

-

Mice are randomized into vehicle control and treatment groups.

-

Sapitinib is administered orally at various doses (e.g., 6.25-50 mg/kg) on a defined schedule (e.g., once daily).[10]

-

Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring levels of p-Akt, Ki67, or apoptosis markers).[2]

-

Efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group.

-

References

- 1. Facebook [cancer.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of AZD8931, an Equipotent, Reversible Inhibitor of Signaling by EGFR, HER2, and HER3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sapitinib: reactive intermediates and bioactivation pathways characterized by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ClinPGx [clinpgx.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to Sapitinib Difumarate: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapitinib difumarate, also known as AZD8931, is a potent, orally bioavailable, reversible, and ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR/ErbB1), HER2 (ErbB2), and HER3 (ErbB3) tyrosine kinases.[1][2][3] By equipotently targeting these key members of the ErbB family, Sapitinib disrupts critical signaling pathways implicated in tumor cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to Sapitinib difumarate. Detailed experimental protocols and visualizations of the relevant signaling pathways are included to support further research and development efforts.

Chemical Structure and Physicochemical Properties

Sapitinib is a member of the quinazoline class of compounds.[4] The difumarate salt form enhances its pharmaceutical properties.

Chemical Structure:

-

IUPAC Name: 2-[4-[[4-[(3-chloro-2-fluorophenyl)amino]-7-methoxyquinazolin-6-yl]oxy]piperidin-1-yl]-N-methylacetamide; (E)-but-2-enedioic acid[4]

-

Molecular Formula (difumarate): C₃₁H₃₃ClFN₅O₁₁[5]

-

Molecular Weight (difumarate): 706.08 g/mol [5]

-

CAS Number (free base): 848942-61-0[6]

-

CAS Number (difumarate): 1196531-39-1[5]

Physicochemical Properties of Sapitinib (Free Base):

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₅ClFN₅O₃ | [6] |

| Molecular Weight | 473.9 g/mol | [4] |

| Appearance | White to off-white solid | [3] |

| Solubility | Insoluble in water and ethanol. Soluble in DMSO (≥ 33 mg/mL). | [3][7] |

Mechanism of Action and Signaling Pathway

Sapitinib functions as a pan-ErbB inhibitor, competitively binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of EGFR, HER2, and HER3.[1][2] This reversible inhibition prevents autophosphorylation and subsequent activation of downstream signaling cascades crucial for cancer cell growth and survival, primarily the RAS-RAF-MAPK and PI3K-AKT pathways.[3]

ErbB Signaling Pathway Inhibition by Sapitinib

The following diagram illustrates the points of inhibition by Sapitinib within the ErbB signaling cascade.

References

AZD8931: A Technical Guide to its Binding Affinity and Mechanism of Action against EGFR, HER2, and HER3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of AZD8931, a potent and reversible small-molecule inhibitor, to the ErbB family of receptor tyrosine kinases: EGFR (ErbB1), HER2 (ErbB2), and HER3 (ErbB3). This document details the quantitative binding data, the experimental methodologies used for its characterization, and the signaling pathways affected by its inhibitory action.

Executive Summary

AZD8931 distinguishes itself as an equipotent inhibitor of EGFR, HER2, and HER3 signaling.[1][2] This balanced inhibitory profile offers a unique therapeutic strategy for targeting cancers driven by the ErbB pathway, particularly in tumors that do not exhibit HER2 overexpression.[1][2] In preclinical studies, AZD8931 has demonstrated significant antitumor activity in a range of cancer models by effectively blocking the phosphorylation of all three receptors and their downstream signaling cascades, leading to the inhibition of proliferation and induction of apoptosis.[1][3]

Quantitative Binding Affinity of AZD8931

The binding affinity of AZD8931 has been rigorously quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) that demonstrate its potent and balanced activity against EGFR, HER2, and HER3.

Table 1: In Vitro (Cell-Free) Enzyme Inhibition

| Target | IC50 (nM) | Assay Type | Notes |

| EGFR | 12 | Isolated Kinase Assay | Against constitutively active, isolated cytosolic fragments.[4] |

| HER2 | 14 | Isolated Kinase Assay | Against constitutively active, isolated cytosolic fragments.[4] |

| EGFR | 4 | Cell-Free Assay | ATP competitive.[5][6] |

| HER2 (ErbB2) | 3 | Cell-Free Assay | ATP competitive.[5][6] |

| HER3 (ErbB3) | 4 | Cell-Free Assay | ATP competitive.[5][6] |

Table 2: Cellular Receptor Phosphorylation Inhibition

| Target | IC50 (nM) | Cell Line | Assay Type |

| EGFR Phosphorylation | 4 | KB cells | Ligand-stimulated (EGF) phosphorylation assay.[1][2][4] |

| HER2 Phosphorylation | 3 | MCF-7 cells | Ligand-stimulated (Heregulin) phosphorylation assay.[1][2][4] |

| HER3 Phosphorylation | 4 | MCF-7 cells | Ligand-stimulated (Heregulin) phosphorylation assay.[1][2][4] |

Experimental Protocols

The determination of AZD8931's binding affinity involved a series of well-defined experimental protocols, as described in the primary literature.

Isolated Kinase Assays

The inhibitory activity of AZD8931 against the isolated intracellular kinase domains of human EGFR and HER2 was determined using an ELISA-based method.[5]

-

Enzyme Source : The constitutively active cytosolic fragments of EGFR and HER2 were cloned and expressed in a baculovirus/Sf21 expression system.[5]

-

Assay Conditions : The kinase assays were performed in the presence of ATP at its Michaelis-Menten constant (Km) concentration, which is 2 µM for EGFR and 0.4 µM for HER2.[5]

-

Detection Method : The inhibitory activity was quantified using an ELISA method to measure the extent of substrate phosphorylation.

Cellular Phosphorylation Assays

To assess the potency of AZD8931 in a cellular context, ligand-stimulated receptor phosphorylation assays were conducted in various cancer cell lines.

-

EGFR Phosphorylation : KB cells, which express high levels of EGFR and low levels of HER2 and HER3, were utilized to specifically measure the inhibition of EGFR homodimer signaling.[1] Cells were stimulated with epidermal growth factor (EGF) to induce EGFR phosphorylation, which was then quantified in the presence of varying concentrations of AZD8931.[1][4]

-

HER2 and HER3 Phosphorylation : MCF-7 breast cancer cells were used to evaluate the inhibition of HER2 and HER3 phosphorylation.[1][4] These cells were stimulated with heregulin (HRG), a ligand for HER3, which induces the formation of HER2/HER3 heterodimers and subsequent phosphorylation of both receptors.[7][8] The levels of phosphorylated HER2 and HER3 were measured to determine the IC50 values.

Cell Viability and Proliferation Assays

The antiproliferative effects of AZD8931 were evaluated using a panel of non-small cell lung carcinoma (NSCLC) and squamous cell carcinoma of the head and neck (SCCHN) cell lines.[5]

-

Methodology : Cells were incubated with a range of AZD8931 concentrations (typically from 0.001 to 10 µM) for 96 hours.[5]

-

Quantification : The number of viable cells was determined using the MTS colorimetric assay, where the absorbance at 490 nm is proportional to the number of living cells.[5]

The workflow for determining the cellular activity of AZD8931 is illustrated in the diagram below.

Signaling Pathway Inhibition

The HER/ErbB family of receptors plays a critical role in cell proliferation, survival, and differentiation through a complex network of signaling pathways.[7][9] AZD8931 exerts its anticancer effects by inhibiting the initial step of this cascade: receptor activation.

Upon ligand binding, EGFR, HER3, and HER4 form homodimers or heterodimers. HER2, which has no known ligand, is the preferred heterodimerization partner for other ErbB receptors.[8] This dimerization leads to the activation of the intracellular tyrosine kinase domain and autophosphorylation of tyrosine residues. These phosphorylated sites serve as docking stations for adaptor proteins, which in turn activate downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[7][10]

The HER2/HER3 heterodimer is a particularly potent signaling complex, strongly activating the PI3K/Akt pathway.[8] AZD8931's equipotent inhibition of EGFR, HER2, and HER3 phosphorylation effectively shuts down these critical survival and proliferation signals.[1]

The following diagrams illustrate the HER/ErbB signaling pathway and the point of inhibition by AZD8931.

Conclusion

AZD8931 is a potent, reversible, and equipotent inhibitor of EGFR, HER2, and HER3 signaling. Its unique pharmacological profile, characterized by low nanomolar IC50 values against all three receptors, translates into significant antitumor activity in preclinical models. The comprehensive data on its binding affinity and mechanism of action provide a strong rationale for its clinical investigation in cancers driven by the ErbB signaling network. This technical guide serves as a foundational resource for researchers and clinicians working on the development and application of targeted cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor, ERBB2 (HER2), and ERBB3: a unique agent for simultaneous ERBB receptor blockade in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. Discovery of AZD8931, an Equipotent, Reversible Inhibitor of Signaling by EGFR, HER2, and HER3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Molecular Pathways: HER3 targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The diverse signaling network of EGFR, HER2, HER3 and HER4 tyrosine kinase receptors and the consequences for therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Sapitinib Difumarate in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapitinib (AZD8931) is a potent, reversible, and ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, specifically targeting EGFR (ErbB1), HER2 (ErbB2), and HER3 (ErbB3).[1][2] This application note provides detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of Sapitinib difumarate. The included methodologies cover cell viability assessment using a colorimetric MTS assay and analysis of protein phosphorylation via Western blotting. Additionally, quantitative data on Sapitinib's activity in various cancer cell lines are presented, alongside diagrams illustrating the targeted signaling pathways and experimental workflows.

Introduction

The ErbB family of receptor tyrosine kinases plays a crucial role in regulating cell proliferation, survival, and differentiation.[3] Dysregulation of this signaling network, often through overexpression or mutation of its members, is a key driver in the development and progression of numerous cancers.[3] Sapitinib difumarate is a small molecule inhibitor that simultaneously targets EGFR, HER2, and HER3, offering a comprehensive blockade of the ErbB signaling cascade.[1][2] By inhibiting the autophosphorylation of these receptors, Sapitinib effectively curtails downstream signaling through critical pathways such as the PI3K/Akt and MAPK/ERK pathways, ultimately leading to the inhibition of tumor cell growth and induction of apoptosis.[1][4] These application notes provide standardized protocols for the in vitro characterization of Sapitinib's cellular effects.

Data Presentation

The following table summarizes the in vitro inhibitory activity of Sapitinib difumarate across various human cancer cell lines and in cell-free assays.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Cell-Free Assay | EGFR | IC50 | 4 nM | [2][5] |

| Cell-Free Assay | HER2 (ErbB2) | IC50 | 3 nM | [2][5] |

| Cell-Free Assay | HER3 (ErbB3) | IC50 | 4 nM | [2][5] |

| Cell Viability | PC-9 (NSCLC, EGFR activating mutation) | GI50 | 0.1 nM | [2] |

| Cell Viability | NCI-H1437 (NSCLC) | GI50 | >10 µM | [2] |

| Phosphorylation | KB (Oral Carcinoma) | IC50 (p-EGFR) | 4 nM | [2] |

| Phosphorylation | MCF7 (Breast Cancer) | IC50 (p-HER2) | 3 nM | [2] |

| Phosphorylation | MCF7 (Breast Cancer) | IC50 (p-HER3) | 4 nM | [2] |

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Experimental Protocols

Cell Viability MTS Assay

This protocol outlines the procedure for determining the effect of Sapitinib on cancer cell viability using a colorimetric MTS assay.

Materials:

-

Cancer cell line of interest (e.g., PC-9, MCF7)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Sapitinib difumarate

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of Sapitinib difumarate in DMSO.

-

Perform serial dilutions of the Sapitinib stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.001 to 10 µM). Ensure the final DMSO concentration does not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Sapitinib. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

-

Incubation:

-

Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the Sapitinib concentration and determine the GI50 value using non-linear regression analysis.

-

Western Blotting for Protein Phosphorylation

This protocol describes the detection of phosphorylation status of EGFR, HER2, HER3, and downstream signaling proteins like Akt and ERK, following treatment with Sapitinib.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Sapitinib difumarate

-

DMSO

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of Sapitinib for a specified time (e.g., 2-24 hours). Include a vehicle control.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Visualizations

References

Application Notes and Protocols: Determining the Optimal Concentration of AZD8931 for Cancer Cell Lines

Introduction

AZD8931 is a potent, orally bioavailable, and reversible small-molecule tyrosine kinase inhibitor (TKI).[1] It uniquely demonstrates equipotent inhibition of Epidermal Growth Factor Receptor (EGFR, ErbB1), HER2 (ErbB2), and HER3 (ErbB3) signaling pathways.[2][3] The deregulation of the ErbB family of receptors is a well-documented driver of tumor proliferation, survival, invasion, and angiogenesis in numerous human cancers, including non-small cell lung carcinoma (NSCLC), head and neck squamous cell carcinoma (SCCHN), and breast cancer.[4][5] By simultaneously blocking these key receptors, AZD8931 offers a comprehensive strategy to overcome signaling redundancy and potential resistance mechanisms seen with more selective agents.[6]

These application notes provide a comprehensive guide for researchers to determine the optimal concentration of AZD8931 for use in various cancer cell lines. This includes a summary of its inhibitory concentrations, detailed protocols for cell viability assays, and a guide to data analysis.

Mechanism of Action: Pan-ErbB Inhibition

The ErbB receptor family consists of four receptor tyrosine kinases.[4] Ligand binding to EGFR, HER3, and HER4 induces the formation of homodimers and heterodimers, most notably with HER2, which lacks a direct ligand-binding domain.[5] This dimerization leads to autophosphorylation of the intracellular kinase domains, activating downstream signaling cascades like the PI3K/Akt (survival) and MAPK (proliferation) pathways.[5][7] AZD8931 exerts its anti-tumor effect by competitively binding to the ATP-binding site in the intracellular kinase domain of EGFR and HER2, preventing this phosphorylation and subsequent signal transduction.[5] By inhibiting EGFR and HER2, it also effectively blocks the transphosphorylation and activation of the kinase-inactive HER3, a critical activator of the PI3K/Akt pathway.[4][5]

Data Presentation: In Vitro Inhibitory Concentrations of AZD8931

The potency of AZD8931 has been evaluated across a wide range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) for receptor phosphorylation and the half-maximal growth inhibition (GI50) from cell proliferation assays.

Table 1: AZD8931 IC50 for ErbB Receptor Phosphorylation

| Receptor | Cell Line Context | IC50 Value (nmol/L) |

|---|---|---|

| EGFR | KB Cells | 4[5] |

| HER2 (ErbB2) | MCF-7 Cells | 3[3][5] |

| HER3 (ErbB3) | MCF-7 Cells | 4[3][5] |

Table 2: AZD8931 GI50 in Various Cancer Cell Lines (96-hour incubation)

| Cell Line | Cancer Type | GI50 Value (μmol/L) |

|---|---|---|

| PC-9 | Non-Small Cell Lung Carcinoma (NSCLC) | 0.0001[4] |

| DiFi | Colorectal Adenocarcinoma | 0.0227[8] |

| FaDu | Head & Neck Squamous Cell Carcinoma (SCCHN) | >10[4] |

| LoVo | Colorectal Adenocarcinoma | >10[4] |

| NCI-1437 | NSCLC | >10[4] |

| BT474c | Breast Ductal Carcinoma | Not specified, but sensitive[4] |

| Calu-3 | NSCLC | Not specified, but sensitive[4] |

| SUM149 | Inflammatory Breast Cancer (IBC) | Not specified, but sensitive[9][10] |

| FC-IBC-02 | Inflammatory Breast Cancer (IBC) | Not specified, but sensitive[9][10] |

Note: Sensitivity can vary significantly based on the genetic background of the cell line, such as the presence of EGFR activating mutations (e.g., PC-9 cells).[4]

Experimental Protocols

Determining the optimal concentration of AZD8931 requires a systematic approach, typically involving a dose-response cell viability or proliferation assay. The goal is to calculate the IC50 or GI50 value, which represents the concentration of the drug that inhibits 50% of the biological activity or cell growth, respectively.

Protocol: Cell Viability Assessment using Resazurin (AlamarBlue) Assay

This protocol describes a common colorimetric/fluorometric assay to measure cell viability, which relies on the reduction of resazurin to the highly fluorescent resorufin by metabolically active cells.[11] It is a sensitive, cost-effective, and simple method for drug sensitivity screening.[11]

I. Materials and Reagents

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

AZD8931 powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Resazurin sodium salt solution (e.g., AlamarBlue™)

-

Sterile 96-well clear-bottom cell culture plates

-

Multichannel pipette

-

Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm) or absorbance (~570 nm)

II. Procedure

Step 1: Cell Seeding

-

Culture the selected cancer cell line to ~80% confluency using standard procedures.

-

Harvest the cells using Trypsin-EDTA, neutralize, and centrifuge to form a pellet.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).

-

Dilute the cell suspension to the optimal seeding density (typically 2,000-10,000 cells per well, determined empirically for each cell line).

-

Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate. Leave the outermost wells filled with 100 µL of sterile PBS to minimize edge effects.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.

Step 2: Drug Preparation and Treatment

-

Prepare a high-concentration stock solution of AZD8931 (e.g., 10 mM) in DMSO. Store at -20°C or -80°C.

-

On the day of the experiment, create a series of drug dilutions from the stock solution using complete cell culture medium. A common approach is a 10-point, 3-fold serial dilution.

-

Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

-

Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells for:

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the drug-treated wells.

-

Untreated Control: Cells with fresh medium only.

-

Blank: Wells with medium but no cells.

-

-

Each concentration and control should be tested in triplicate or quadruplicate.

Step 3: Incubation

-

Return the plate to the 37°C, 5% CO2 incubator for 72 to 96 hours. The incubation time should be consistent across experiments.[4]

Step 4: Viability Measurement

-

After the incubation period, add 10 µL of the Resazurin reagent to each well (for a final concentration of 10% v/v).

-

Incubate the plate for an additional 1-4 hours at 37°C, protected from light. The incubation time depends on the metabolic activity of the cell line and should be optimized.

-

Measure the fluorescence or absorbance using a plate reader.

III. Data Analysis and IC50 Calculation

-

Background Subtraction: Subtract the average reading from the "Blank" wells from all other readings.

-

Normalization: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control wells using the following formula: % Viability = (Mean reading of Treated Wells / Mean reading of Vehicle Control Wells) * 100

-

Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the drug concentration (X-axis).

-

IC50 Determination: Use a non-linear regression analysis to fit a sigmoidal dose-response (variable slope) curve to the data. The IC50 is the concentration of AZD8931 that corresponds to 50% cell viability on this curve. Software such as GraphPad Prism or R can be used for this analysis.[12]

Conclusion

AZD8931 is a powerful inhibitor of the EGFR, HER2, and HER3 signaling axes. Determining its optimal concentration is a critical first step for in vitro studies investigating its therapeutic potential. The protocols and data provided here offer a robust framework for researchers to accurately establish the potency of AZD8931 in specific cancer cell lines, enabling further exploration of its efficacy alone or in combination with other anti-cancer agents. Careful optimization of experimental parameters such as cell seeding density and incubation times is crucial for obtaining reproducible and reliable results.[11][13]

References

- 1. Inhibition of EGFR, HER2, and HER3 signaling with AZD8931 in combination with anastrozole as an anticancer approach: Phase II randomized study in women with endocrine-therapy-naïve advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of EGFR, HER2 and HER3 signaling with AZD8931 alone and in combination with paclitaxel: phase i study in Japanese patients with advanced solid malignancies and advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor, ERBB2 (HER2), and ERBB3: a unique agent for simultaneous ERBB receptor blockade in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Discovery of AZD8931, an Equipotent, Reversible Inhibitor of Signaling by EGFR, HER2, and HER3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PANTHER: AZD8931, inhibitor of EGFR, ERBB2 and ERBB3 signalling, combined with FOLFIRI: a Phase I/II study to determine the importance of schedule and activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. Drug: AZD8931 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 9. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor (EGFR), HER2, and HER3: preclinical activity in HER2 non-amplified inflammatory breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor (EGFR), HER2, and HER3: preclinical activity in HER2 non-amplified inflammatory breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scilit.com [scilit.com]

Application Notes and Protocols for Western Blot Analysis of p-EGFR Using Sapitinib Difumarate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Sapitinib difumarate (also known as AZD8931) in the analysis of Epidermal Growth Factor Receptor (EGFR) phosphorylation (p-EGFR) by Western blot. This document includes an overview of Sapitinib difumarate, detailed experimental protocols, and data presentation guidelines.

Introduction to Sapitinib Difumarate

Sapitinib difumarate is a potent, reversible, and ATP-competitive inhibitor of the ErbB family of receptor tyrosine kinases.[1][2][3] It demonstrates equipotent inhibition of EGFR (ErbB1), HER2 (ErbB2), and ErbB3 (HER3), making it a valuable tool for investigating the signaling pathways mediated by these receptors.[1][2][3] By competing with ATP for the binding site in the kinase domain, Sapitinib effectively blocks the autophosphorylation of the receptor upon ligand binding, thereby inhibiting downstream signaling cascades involved in cell proliferation, survival, and differentiation.[4]

Quantitative Data Summary

The inhibitory activity of Sapitinib difumarate on EGFR phosphorylation has been quantified in various cellular assays. The following table summarizes the key inhibitory concentrations.

| Inhibitor | Target | Assay Type | Cell Line | IC50 | Reference |

| Sapitinib (AZD8931) | p-EGFR | Cellular Phosphorylation Assay | KB | 4 nM | [2] |

| Sapitinib (AZD8931) | p-HER2 | Cellular Phosphorylation Assay | MCF-7 | 3 nM | [2] |

| Sapitinib (AZD8931) | p-HER3 | Cellular Phosphorylation Assay | MCF-7 | 4 nM | [2] |

Signaling Pathway Overview

Sapitinib difumarate inhibits the phosphorylation of EGFR, which is a critical step in the activation of downstream signaling pathways. The diagram below illustrates the canonical EGFR signaling cascade and the point of inhibition by Sapitinib.

Caption: EGFR signaling pathway and inhibition by Sapitinib.

Experimental Workflow

The following diagram outlines the general workflow for assessing the effect of Sapitinib difumarate on p-EGFR levels using Western blot analysis.

Caption: Western blot workflow for p-EGFR analysis.

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., A431, H1975, or other EGFR-expressing cell lines) in appropriate culture dishes and grow to 70-80% confluency.

-

Serum Starvation (Optional): To reduce basal levels of EGFR phosphorylation, aspirate the growth medium and replace it with a serum-free medium for 12-24 hours prior to treatment.

-

Sapitinib Difumarate Preparation: Prepare a stock solution of Sapitinib difumarate in DMSO. Further dilute the stock solution in a serum-free or low-serum medium to the desired final concentrations (e.g., 1, 10, 100, 1000 nM).

-

Inhibitor Treatment: Pre-treat the cells with the various concentrations of Sapitinib difumarate for a specified time (e.g., 1-4 hours). Include a vehicle control (DMSO) treatment.

-

Ligand Stimulation: To induce EGFR phosphorylation, stimulate the cells with an appropriate ligand such as Epidermal Growth Factor (EGF) at a final concentration of 10-100 ng/mL for a short period (e.g., 5-15 minutes) at 37°C.

-

Cell Lysis: Immediately after stimulation, place the culture dishes on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS). Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Lysate Preparation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. Transfer the supernatant to a fresh, pre-chilled tube.

Western Blot Protocol for p-EGFR

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel according to the manufacturer's instructions.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068 or Y1173) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. A typical dilution is 1:1000.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature. A typical dilution is 1:2000 to 1:5000.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

-

Stripping and Re-probing (for Total EGFR): To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody for total EGFR and a loading control (e.g., β-actin or GAPDH).

Logical Relationship Diagram

The following diagram illustrates the logical flow for interpreting the results from a Western blot experiment using Sapitinib difumarate.

Caption: Interpreting p-EGFR Western blot results.

References

Application of AZD8931 in Mouse Xenograft Models: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD8931 is a potent, orally bioavailable, and reversible small-molecule tyrosine kinase inhibitor (TKI). It is distinguished by its equipotent inhibition of Epidermal Growth Factor Receptor (EGFR, ErbB1), HER2 (ErbB2), and HER3 (ErbB3) signaling pathways.[1][2][3] This comprehensive inhibition of the ErbB family of receptors gives AZD8931 a unique pharmacological profile, suggesting its potential for broad antitumor activity.[2] Preclinical studies in various mouse xenograft models have demonstrated its efficacy in inhibiting tumor growth, making it a subject of significant interest in cancer research.[1][2][4] These application notes provide detailed protocols and data for the use of AZD8931 in such models.

Mechanism of Action and Signaling Pathway

AZD8931 exerts its anti-cancer effects by simultaneously blocking the signaling of EGFR, HER2, and HER3. The ErbB family of receptor tyrosine kinases plays a crucial role in cell proliferation, survival, and differentiation.[5] Dysregulation of this network is a common feature in many human cancers.[5] AZD8931's ability to inhibit these three key receptors leads to the downregulation of major downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.[1][6] This dual blockade results in the inhibition of tumor cell proliferation and the induction of apoptosis.[1][6]

Caption: AZD8931 inhibits EGFR, HER2, and HER3, blocking PI3K/AKT and MAPK/ERK pathways.

Quantitative Data from Preclinical Studies

The efficacy of AZD8931 has been quantified in various in vitro and in vivo models. The following tables summarize key data from published studies.

Table 1: In Vitro IC50 Values for AZD8931

| Parameter | EGFR | HER2 (ErbB2) | HER3 (ErbB3) | Reference |

| Phosphorylation IC50 | 4 nmol/L | 3 nmol/L | 4 nmol/L | [1][2] |

Table 2: In Vivo Efficacy of AZD8931 in Mouse Xenograft Models

| Tumor Model | Cancer Type | Dosing | Tumor Growth Inhibition | Reference |

| BT474c | Breast | Not specified | Significant inhibition | [1] |

| Calu-3 | NSCLC | Not specified | Significant inhibition | [1] |

| LoVo | Colorectal | Not specified | Significant inhibition | [1] |

| FaDu | SCCHN | Not specified | Significant inhibition | [1] |

| PC-9 | NSCLC | 6.25 mg/kg bid | 145% | [1] |

| SUM149 | Inflammatory Breast Cancer | 25 mg/kg, 5 days/week | Significant inhibition | [7] |

| FC-IBC-02 | Inflammatory Breast Cancer | 25 mg/kg, 5 days/week | Significant inhibition | [7] |

| HCC1954 | Breast (HER2-amplified) | 25 mg/kg qd | 39% | [8] |

Experimental Protocols

The following are detailed protocols for the application of AZD8931 in a mouse xenograft model, synthesized from methodologies reported in various studies.

Cell Culture and Xenograft Implantation

This protocol outlines the initial steps of establishing a tumor xenograft in mice.

Caption: Workflow for establishing a mouse xenograft model.

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium and supplements

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional, but often improves tumor take rate)

-

6-8 week old immunodeficient mice (e.g., NSG or nude mice)[9]

-

Syringes and needles (27-30 gauge)

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Cell Culture: Culture the chosen cancer cell line under standard conditions until they reach 80-90% confluency.

-

Cell Harvesting:

-

Wash the cells with PBS.

-

Trypsinize the cells and collect them in a sterile conical tube.

-

Centrifuge the cells and discard the supernatant.

-

Resuspend the cell pellet in serum-free medium or PBS for counting.

-

-

Cell Counting and Preparation for Injection:

-

Count the cells using a hemocytometer or automated cell counter.

-

Centrifuge the required number of cells and resuspend the pellet in a solution of PBS and Matrigel (a 1:1 ratio is common). The final cell concentration should be between 1 x 10^6 and 10 x 10^6 cells per 100-200 µL. Keep the cell suspension on ice.

-

-

Xenograft Implantation:

-

Tumor Growth Monitoring:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²) / 2.

-

AZD8931 Administration and Efficacy Assessment

This protocol details the treatment phase of the experiment.

Caption: Workflow for AZD8931 treatment and efficacy assessment in xenograft models.

Materials:

-

AZD8931

-

Vehicle solution (e.g., 0.5% HPMC, 0.1% Tween 80 in water)

-

Oral gavage needles

-

Calipers

-

Analytical balance

Procedure:

-

Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (typically 5-10 mice per group).

-

Drug Preparation: Prepare a suspension of AZD8931 in the vehicle solution at the desired concentration. Doses typically range from 6.25 to 50 mg/kg.[1][7]

-

Drug Administration: Administer AZD8931 or vehicle to the respective groups via oral gavage. Dosing is typically performed once or twice daily for a specified period (e.g., 21-28 days).[7]

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of drug toxicity.

-

Observe the general health of the mice daily.

-

-

Endpoint and Tissue Collection:

-

At the end of the study (or when tumors reach a predetermined size), euthanize the mice according to institutional guidelines.

-

Excise the tumors and weigh them.

-

A portion of the tumor can be flash-frozen in liquid nitrogen for subsequent molecular analysis (e.g., Western blotting for p-EGFR, p-HER2, p-AKT) and another portion can be fixed in formalin for immunohistochemistry (e.g., Ki67 for proliferation, cleaved caspase-3 for apoptosis).[1]

-

Conclusion

AZD8931 has demonstrated significant antitumor activity in a variety of preclinical mouse xenograft models. Its mechanism of action, involving the equipotent inhibition of EGFR, HER2, and HER3, provides a strong rationale for its continued investigation as a cancer therapeutic. The protocols and data presented here offer a comprehensive guide for researchers and scientists working with this compound in in vivo cancer models.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor, ERBB2 (HER2), and ERBB3: a unique agent for simultaneous ERBB receptor blockade in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor (EGFR), HER2, and HER3: preclinical activity in HER2 non-amplified inflammatory breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of AZD8931, an Equipotent, Reversible Inhibitor of Signaling by EGFR, HER2, and HER3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor (EGFR), HER2, and HER3: preclinical activity in HER2 non-amplified inflammatory breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]

Application Note: Utilizing Sapitinib Difumarate for the Study of Tumor Angiogenesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process for tumor growth, invasion, and metastasis.[1][2] Tumors require a dedicated blood supply to grow beyond a few millimeters in diameter, making anti-angiogenic therapy a key strategy in cancer treatment.[3] Two of the most critical signaling pathways regulating tumor angiogenesis are the Vascular Endothelial Growth Factor (VEGF) and the Epidermal Growth Factor Receptor (EGFR) pathways.[4][5] There is extensive cross-talk between these pathways; for instance, activation of the EGFR pathway can increase the production of tumor-derived VEGF, which then promotes angiogenesis in a paracrine manner.[6]

Sapitinib (also known as AZD8931) is a reversible, ATP-competitive, and potent dual tyrosine kinase inhibitor that targets the EGFR (ErbB1), HER2 (ErbB2), and HER3 (ErbB3) receptors.[7][8][9] By inhibiting these key drivers of tumor cell proliferation, Sapitinib also has the potential to indirectly inhibit angiogenesis.[7] This application note provides a detailed overview of the mechanism of action of Sapitinib, relevant quantitative data, and comprehensive protocols for studying its effects on tumor angiogenesis in vitro and in vivo.

Mechanism of Action: Dual Inhibition of ErbB Family Receptors

Sapitinib exerts its activity by binding to the intracellular tyrosine kinase domains of EGFR, ErbB2, and ErbB3, preventing their autophosphorylation and the subsequent activation of downstream signaling cascades.[8][10] These pathways, including the PI3K/Akt and RAS/MAPK pathways, are crucial for cell proliferation, survival, and the production of pro-angiogenic factors like VEGF.[4] By blocking EGFR signaling, Sapitinib can reduce the expression of VEGF by tumor cells, thereby decreasing the stimulation of endothelial cells and inhibiting the formation of new blood vessels.

Quantitative Data

The inhibitory activity of Sapitinib has been quantified against key receptor tyrosine kinases. This data is essential for determining appropriate concentrations for in vitro experiments.

| Target | IC₅₀ (in cells) | Cell Line | Stimulant | Reference |

| EGFR (ErbB1) | 4 nM | KB | EGF | [8] |

| ErbB2 (HER2) | 3 nM | MCF-7 | Heregulin | [8][9] |

| ErbB3 (HER3) | 4 nM | MCF-7 | Heregulin | [8][9] |

Experimental Protocols

The following protocols provide detailed methodologies to assess the anti-angiogenic effects of Sapitinib difumarate.

I. In Vitro Angiogenesis Assays

This assay determines the effect of Sapitinib on the proliferation and viability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Protocol:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well in complete endothelial growth medium (EGM-2). Allow cells to adhere overnight at 37°C, 5% CO₂.

-

Treatment: Replace the medium with a fresh medium containing various concentrations of Sapitinib difumarate (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

This assay is a well-established method to model the differentiation step of angiogenesis in vitro.[11][12] Endothelial cells plated on a basement membrane matrix, like Matrigel®, form capillary-like structures.[12]

Protocol:

-

Plate Coating: Thaw Matrigel® on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate.

-

Gel Polymerization: Incubate the plate at 37°C for at least 30 minutes to allow the gel to solidify.

-

Cell Seeding: Harvest HUVECs and resuspend them in a basal medium containing the desired concentrations of Sapitinib difumarate or vehicle control. Seed 10,000-20,000 cells onto the surface of the Matrigel®.

-

Incubation: Incubate the plate at 37°C, 5% CO₂ for 4 to 12 hours.[13]

-

Imaging: Observe and photograph the formation of capillary-like networks using an inverted microscope.

-

Quantification: Analyze images using software like ImageJ with an angiogenesis analysis plugin to quantify parameters such as total tube length, number of junctions, and number of loops.

This protocol is used to confirm the mechanism of action by assessing the phosphorylation status of EGFR, VEGFR2, and their downstream effectors like Akt and ERK in treated endothelial or tumor cells.[14]

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HUVECs or a tumor cell line expressing EGFR) and grow to 70-80% confluency. Serum-starve overnight, then treat with Sapitinib for a specified time (e.g., 2 hours) before stimulating with a growth factor (e.g., EGF or VEGF).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-50 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). For phospho-antibodies, BSA is often recommended.[15]

-

Primary Antibody: Incubate the membrane with primary antibodies (e.g., against p-EGFR, total EGFR, p-VEGFR2, total VEGFR2, p-Akt, total Akt, and a loading control like β-actin) overnight at 4°C, diluted in blocking buffer as per manufacturer's recommendation.

-

Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Capture the image and perform densitometric analysis to quantify changes in protein phosphorylation relative to the total protein and loading control.

II. In Vivo and Ex Vivo Angiogenesis Assays

In vivo models are essential to evaluate the efficacy of anti-angiogenic drugs in a physiological context.[1][16]

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells in PBS/Matrigel® mix) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

-

Tumor Growth: Monitor mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, Sapitinib difumarate). Administer Sapitinib orally (p.o.) daily at a predetermined dose (e.g., 25-50 mg/kg).[8]

-

Monitoring: Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.

This ex vivo technique is used to visualize and quantify the vasculature within tumor sections by staining for endothelial cell markers like CD31 (PECAM-1).[17][18]

Protocol:

-

Sample Preparation: Fix excised tumors in 10% neutral buffered formalin, process, and embed in paraffin.

-

Sectioning: Cut 5 µm thick sections and mount them on positively charged slides.[18]

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.[19]

-

Antigen Retrieval: Perform heat-induced antigen retrieval by boiling the slides in a citrate buffer (pH 6.0) for 20 minutes.[18]

-

Blocking: Quench endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a serum-based blocking solution.[17]

-

Primary Antibody Incubation: Incubate sections with a primary antibody against CD31 (e.g., rabbit anti-mouse CD31, 1:50 dilution) for several hours at room temperature or overnight at 4°C.[17][18]

-

Secondary Antibody Incubation: Apply an HRP-conjugated secondary antibody for 45-60 minutes.[17][18]

-

Detection: Visualize the antibody binding using a chromogen substrate like DAB (3,3'-diaminobenzidine), which produces a brown precipitate.

-

Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and apply a coverslip.

-

Analysis: Scan the slides and analyze the images. Identify "hot spots" of high vascularity and count the number of stained microvessels in several fields of view to determine the microvessel density (MVD).

References

- 1. Mouse models for studying angiogenesis and lymphangiogenesis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Angiogenesis -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]

- 3. Mouse models for studying angiogenesis and lymphangiogenesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sapitinib | C23H25ClFN5O3 | CID 11488320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. ibidi.com [ibidi.com]

- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Angiogenesis Assay [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2.6. CD31 immunohistochemistry staining [bio-protocol.org]

- 18. 2.4. Immunohistochemistry Staining [bio-protocol.org]

- 19. urmc.rochester.edu [urmc.rochester.edu]

Application Notes and Protocols for Apoptosis Induction Studies Using AZD8931

Introduction

AZD8931 is a potent, reversible, ATP-competitive inhibitor of the ErbB family of receptor tyrosine kinases, demonstrating equipotent inhibition of Epidermal Growth Factor Receptor (EGFR), ErbB2 (HER2), and ErbB3 (HER3) signaling.[1][2][3] Its mechanism of action involves the simultaneous blockade of these key signaling nodes, which are frequently deregulated in various cancers to promote proliferation, survival, and resistance to therapy.[4] By inhibiting the phosphorylation of EGFR, HER2, and HER3, AZD8931 effectively attenuates downstream pro-survival pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways, leading to cell cycle arrest and the induction of apoptosis in sensitive cancer cell lines.[1][5][6] These application notes provide a summary of quantitative data from preclinical studies, detailed protocols for key apoptosis assays, and visual diagrams to illustrate the underlying mechanisms and experimental workflows.

Mechanism of Action: AZD8931-Induced Apoptosis

AZD8931 exerts its pro-apoptotic effects by comprehensively shutting down ErbB receptor signaling. The inhibition of EGFR, HER2, and particularly the HER2/HER3 heterodimer, a potent activator of the PI3K/AKT pathway, is crucial for its activity.[1][7] This blockade leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) and the activation of the intrinsic apoptosis pathway, characterized by the activation of executioner caspases like caspase-3 and subsequent cleavage of cellular substrates such as PARP.[1][5][8]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of AZD8931 in inducing cell death and inhibiting proliferation across various cancer models.

Table 1: In Vitro Efficacy of AZD8931

| Target/Cell Line | Assay Type | IC50 / GI50 Value | Notes | Source(s) |

|---|---|---|---|---|

| Kinase Activity | ||||

| EGFR | Kinase Phosphorylation | 4 nM | Cell-free assay. | [1][2][9] |

| ErbB2 (HER2) | Kinase Phosphorylation | 3 nM | Cell-free assay. | [1][2][9] |

| ErbB3 (HER3) | Kinase Phosphorylation | 4 nM | Cell-free assay. | [1][2][9] |

| Cell Proliferation | ||||

| PC-9 (NSCLC) | Cell Viability (MTS) | 0.1 nM | EGFR activating mutation. | [9] |

| SUM149 (IBC) | Cell Viability (MTS) | Dose-dependent suppression | EGFR-overexpressed, HER2 non-amplified. | [10] |

| FC-IBC-02 (IBC) | Cell Viability (MTS) | Dose-dependent suppression | EGFR-overexpressed, HER2 non-amplified. | [10] |

| A549 (Lung Adenocarcinoma) | Cell Viability (MTT) | Significant reduction | Synergistic effect with KRAS siRNA. |[11] |

Table 2: Apoptosis Induction by AZD8931 in Cancer Models

| Cell Line/Model | Assay | Treatment | Result | Source(s) |

|---|---|---|---|---|

| SUM149 (IBC) | Annexin V | 1 µmol/L AZD8931 for 48-72 hrs | Significant increase in apoptotic cells (P < 0.001). | [10] |

| FC-IBC-02 (IBC) | Annexin V | 1 µmol/L AZD8931 for 48-72 hrs | Significant increase in apoptotic cells (P < 0.001). | [10] |

| LoVo (Colorectal) Xenograft | Cleaved Caspase-3 (IHC) | AZD8931 | Significant induction of apoptosis (P < 0.001). | [1] |

| BT474c (Breast) Xenograft | M30 Apoptosis Marker (IHC) | 100 mg/kg AZD8931 | Significant induction of M30 marker (P = 0.002). | [1] |

| HER2-amplified Breast Cancer Cells | Western Blot | AZD8931 + AZD5363 (AKT inhibitor) | Enhanced cell death and apoptosis induction. |[5][7] |

Experimental Protocols

Detailed protocols are provided for the assessment of apoptosis and cell viability following treatment with AZD8931.

Protocol 1: Cell Viability Assay (MTS/MTT)

This protocol determines the effect of AZD8931 on cell proliferation and viability.

Materials:

-

Complete culture medium.

-

96-well plates.

-

AZD8931 stock solution (in DMSO).

-

MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Treatment: Prepare serial dilutions of AZD8931 in culture medium. Remove the existing medium from the wells and add 100 µL of the AZD8931 dilutions (e.g., 0.001-10 µM) or vehicle control (DMSO) to the respective wells.[9]

-

Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.[9][10]

-

MTS/MTT Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10]

-